REACTION_CXSMILES
|
[F:1][C:2]([F:16])([C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=1)[CH2:3][CH2:4][O:5]C(=O)C.[OH-].[Na+]>C(O)C>[F:16][C:2]([F:1])([C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=1)[CH2:3][CH2:4][OH:5] |f:1.2|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
FC(CCOC(C)=O)(C1=CC=C(C=C1)F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of reaction
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
ADDITION
|
Details
|
the residue is diluted with water (150 ml)
|
Type
|
EXTRACTION
|
Details
|
acidified with aqueous hydrochloric acid before extraction with EtOAc (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with water (150 ml), brine (150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to get the crude product, which
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography (silica gel, 10% EtOAc/hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CCO)(C1=CC=C(C=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 22.6 mmol | |
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |